An In-depth Technical Guide to 3,5-Dibromobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dibromobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromobenzyl bromide (CAS Number: 56908-88-4) is a key bifunctional reagent in organic synthesis, prized for its utility in the construction of complex molecules.[1] Its two aromatic bromine atoms and reactive benzylic bromide group offer multiple points for chemical modification, making it a valuable building block for pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of 3,5-dibromobenzyl bromide, along with its applications in drug discovery, particularly in the development of antifungal agents and kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its effective utilization.
Physicochemical Properties
3,5-Dibromobenzyl bromide is a white to pale yellow crystalline powder with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,5-Dibromobenzyl Bromide
| Property | Value | Reference |
| CAS Number | 56908-88-4 | [2][3][4][5] |
| Molecular Formula | C₇H₅Br₃ | [1][2][3][4] |
| Molecular Weight | 328.83 g/mol | [1][2][3][4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 92.0-98.0 °C | [4] |
| Boiling Point | 276.85 °C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [1] |
| IUPAC Name | 1,3-dibromo-5-(bromomethyl)benzene | [4][5] |
| Synonyms | α,3,5-Tribromotoluene, 1,3-Dibromo-5-(bromomethyl)benzene | [2] |
Spectroscopic Data
The structural integrity of 3,5-dibromobenzyl bromide can be confirmed using various spectroscopic techniques.
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¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and signals in the aromatic region corresponding to the protons on the dibrominated ring.
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¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the benzylic carbon and distinct signals for the aromatic carbons, including those bonded to bromine.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methylene group, as well as C-Br stretching frequencies.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.
Synthesis and Purification
3,5-Dibromobenzyl bromide is typically synthesized from 3,5-dibromotoluene via a free-radical bromination reaction.
Synthesis of 3,5-Dibromotoluene
A common precursor, 3,5-dibromotoluene, can be synthesized from 2,6-dibromo-4-methylaniline through a two-step process involving diazotization followed by reduction.[6]
Bromination of 3,5-Dibromotoluene
The benzylic position of 3,5-dibromotoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), in a nonpolar solvent like carbon tetrachloride or cyclohexane.[7]
Experimental Protocol: Synthesis of 3,5-Dibromobenzyl Bromide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).
-
Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Synthetic workflow for 3,5-Dibromobenzyl bromide.
Purification
The crude 3,5-dibromobenzyl bromide can be purified by recrystallization or column chromatography.
Experimental Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, or a mixed solvent system like ethyl acetate/hexane.[1]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Purification workflow for 3,5-Dibromobenzyl bromide.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 3,5-dibromobenzyl bromide is characterized by two main features: the reactive benzylic bromide and the two bromine atoms on the aromatic ring.[1]
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Nucleophilic Substitution: The benzylic bromide is highly susceptible to nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This allows for the facile introduction of the 3,5-dibromobenzyl moiety into various molecular scaffolds.
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Cross-Coupling Reactions: The aromatic bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] This enables the formation of carbon-carbon bonds and the construction of more complex aromatic systems.
These reactive handles make 3,5-dibromobenzyl bromide a versatile intermediate in the synthesis of biologically active molecules.
Antifungal Agents
Derivatives of benzyl bromide have demonstrated significant antibacterial and antifungal properties.[2][3][4][8][9][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the dibromobenzyl group can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
